molecular formula C12H16F3N3O2S2 B6471640 N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640881-95-2

N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6471640
CAS No.: 2640881-95-2
M. Wt: 355.4 g/mol
InChI Key: NIEBMSKQWZFSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic organic compound featuring a piperidine core substituted with a 4-(trifluoromethyl)-1,3-thiazole moiety at the 1-position and a cyclopropanesulfonamide group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding interactions, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or GPCR modulation . Its molecular formula is C₁₃H₁₅F₃N₃O₂S₂, with a molecular weight of 366.40 g/mol.

Properties

IUPAC Name

N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2S2/c13-12(14,15)10-7-21-11(16-10)18-5-1-2-8(6-18)17-22(19,20)9-3-4-9/h7-9,17H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBMSKQWZFSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=CS2)C(F)(F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide can involve several steps:

  • Synthesis of the Thiazole Intermediate: : The initial step includes synthesizing the 4-(trifluoromethyl)-1,3-thiazole-2-amine intermediate through cyclization reactions involving appropriate thioamides and α-haloketones.

  • Formation of Piperidine Derivative: : The next stage involves forming a piperidine derivative by functionalizing the thiazole intermediate at specific positions.

  • Coupling with Cyclopropanesulfonyl Chloride: : The final step entails coupling the piperidine-thiazole intermediate with cyclopropanesulfonyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial production of this compound generally involves batch synthesis processes optimized for yield and purity, leveraging high-throughput synthesis equipment and rigorous reaction monitoring techniques.

Chemical Reactions Analysis

N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo several types of chemical reactions:

  • Oxidation: : Under oxidizing conditions, certain functional groups within the compound might be oxidized, although the stability of the cyclopropane and sulfonamide groups often limits extensive oxidation.

  • Reduction: : Reduction reactions could target the nitrogen-containing heterocycles, potentially reducing thiazole and piperidine rings.

  • Substitution: : Nucleophilic or electrophilic substitution reactions might modify the trifluoromethyl group or substituents on the thiazole ring.

Common reagents include hydrogenation catalysts (for reduction), oxidizing agents like KMnO₄ or H₂O₂, and halogenating agents for substitution. Major products formed often depend on the specific site of reaction and the functional groups present.

Scientific Research Applications

N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide has diverse scientific research applications:

  • Chemistry: : Used as a reagent in synthetic organic chemistry to explore novel reaction pathways and mechanisms.

  • Biology: : Investigated for its potential interaction with biological macromolecules, influencing protein-ligand binding studies.

  • Medicine: : Assessed for pharmacological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: : Utilized in the development of specialty chemicals, advanced materials, and agrochemicals, leveraging its unique structural motifs.

Mechanism of Action

The exact mechanism of action of N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide depends on its application. In medicinal contexts, it can interact with specific molecular targets like enzymes, receptors, or ion channels, modulating their activity through binding interactions. These interactions can trigger downstream signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfonamide derivatives with heterocyclic cores. Below is a detailed comparison with analogs from patents, catalogs, and bioactivity datasets:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
N-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide (Target) Piperidine 4-(Trifluoromethyl)thiazole, cyclopropanesulfonamide 366.40 High lipophilicity (CF₃), compact sulfonamide
N-{1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropanesulfonamide Azetidine (4-membered ring) 4-(Trifluoromethyl)pyridine, cyclopropanesulfonamide 321.32 Smaller ring size may enhance rigidity; reduced steric bulk
N-(4-(3-Allyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide Bicyclo[2.2.2]octane Imidazo-pyrrolo-pyrazine, allyl group, cyclopropanesulfonamide ~500 (estimated) Extended aromatic system; potential for DNA/protein intercalation
1-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide Piperidine Benzenesulfonyl, 4-methoxyphenyl-thiazole 463.56 Bulkier sulfonyl group; methoxy enhances solubility

Key Findings and Trends

Bicyclo[2.2.2]octane derivatives exhibit enhanced three-dimensionality, which may improve selectivity for complex binding pockets.

Substituent Effects :

  • Trifluoromethyl groups consistently boost lipophilicity (LogP ~3.5–4.0), favoring blood-brain barrier penetration but risking off-target interactions.
  • Cyclopropanesulfonamide offers a balance between steric bulk and hydrogen-bonding capacity, outperforming bulkier benzenesulfonyl groups in membrane permeability .

Bioactivity :

  • Thiazole-containing analogs show moderate enzymatic inhibition (EC₅₀ ~1600 nM), suggesting the target compound may require optimization for higher potency .

Biological Activity

N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including a trifluoromethyl group and a thiazole ring, suggest significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H14F3N3O2S2
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 2404928-61-4

The compound's structure includes a piperidine ring substituted with a thiazole moiety and a cyclopropanesulfonamide group, contributing to its biological activity.

Antinociceptive Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antinociceptive effects. For example, a study evaluating similar compounds demonstrated their efficacy in reducing neuropathic pain in mice models through various tests, including the von Frey test and hot plate test .

Neuroprotective Effects

The compound has shown potential neuroprotective effects by influencing nerve growth factor (NGF) levels. In studies involving chronic constriction injury (CCI) models, it was found that treatment with related compounds increased NGF content, suggesting a mechanism for nerve repair and protection against degeneration .

The precise mechanisms through which this compound exerts its effects are still being elucidated. However, the following pathways are considered:

  • Inhibition of Pain Pathways : The compound likely interacts with pain signaling pathways in the central nervous system.
  • Modulation of Neurotrophic Factors : By increasing NGF levels, it may enhance neuronal survival and regeneration.

Study 1: Antinociceptive Efficacy

A comparative study assessed the antinociceptive effects of this compound alongside pregabalin. Results indicated that both compounds significantly reduced tactile allodynia in CCI models. The effective dose (ED50) for the test compound was reported at 1.5 mg/kg, highlighting its potency compared to pregabalin (15.4 mg/kg) .

Study 2: Neuroprotective Mechanisms

Another investigation focused on the histological examination of sciatic nerves post-treatment with the compound. Microscopic analysis revealed that treatment led to reduced neurodegenerative changes compared to untreated controls. This suggests that this compound may provide protective benefits against nerve injury .

Summary of Biological Activities

Activity TypeDescriptionReference
AntinociceptiveSignificant reduction in neuropathic pain in animal models
NeuroprotectiveIncreased NGF levels; reduced neurodegeneration
Mechanism of ActionModulates pain pathways; enhances neuronal survival

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.